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Compound of Interest

Compound Name:
ethyl 6-bromo-1H-indole-3-

carboxylate

Cat. No.: B008564 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 6-
bromo-1H-indole-3-carboxylate, a marine-derived natural product. The information presented

herein is crucial for its identification, characterization, and utilization in research and drug

development.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for ethyl 6-bromo-1H-
indole-3-carboxylate.

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.05 d 1.8 H-7

7.87 d 8.4 H-4

7.82 d 0.6 H-2

7.37 dd 8.4, 1.8 H-5

4.39 q 7.2 -OCH2CH3

1.38 t 7.2 -OCH2CH3

Solvent: (CD3)2CO

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

164.90 C=O

137.21 C-7a

130.40 C-2

125.54 C-3a

124.01 C-5

122.84 C-4

115.59 C-6

114.93 C-7

108.79 C-3

60.00 -OCH2CH3

14.84 -OCH2CH3

Solvent: (CD3)2CO
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Table 3: Mass Spectrometry Data

m/z Interpretation

269 [M+H]+ for 81Br

267 [M+H]+ for 79Br

224 [M+H - OCH2CH3]+ for 81Br

222 [M+H - OCH2CH3]+ for 79Br

Ionization Method: Electron Impact (EI)

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

While specific experimental IR data for this compound was not found in the primary literature,

the following are predicted characteristic peaks based on the functional groups present in the

molecule.

Wavenumber (cm-1) Functional Group Vibration Mode

~3400 N-H (indole) Stretching

~3100-3000 C-H (aromatic) Stretching

~2980-2850 C-H (aliphatic) Stretching

~1700 C=O (ester) Stretching

~1600, ~1470 C=C (aromatic) Stretching

~1250 C-O (ester) Stretching

~1100 C-N Stretching

~800-600 C-Br Stretching

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra were recorded on a Varian XL-300 spectrometer operating at

300 MHz for 1H NMR and 75.4 MHz for 13C NMR.

Sample Preparation: A sample of ethyl 6-bromo-1H-indole-3-carboxylate was dissolved in

deuterated acetone ((CD3)2CO).

Data Acquisition:

1H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the

residual solvent peak.

13C NMR: The spectrum was acquired using a standard proton-decoupled pulse

sequence. Chemical shifts are reported in ppm relative to the solvent peak.

2.2. Mass Spectrometry (MS)

Instrumentation: Mass spectra were obtained on a home-built spectrometer based on an

ELFS-4-162-8-Extranuclear quadrupole.

Sample Introduction: The sample was introduced into the mass spectrometer, likely via a

direct insertion probe or after chromatographic separation.

Ionization: Electron Impact (EI) ionization was used to generate molecular ions and fragment

ions.

Data Analysis: The resulting mass-to-charge ratios (m/z) of the ions were recorded and

analyzed to determine the molecular weight and fragmentation pattern of the compound.

2.3. Infrared (IR) Spectroscopy

A specific experimental protocol for the IR analysis of ethyl 6-bromo-1H-indole-3-carboxylate
was not detailed in the available literature. However, a general protocol for solid samples using

the KBr pellet method is as follows:

Sample Preparation:
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A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of

dry potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is then transferred to a pellet press and compressed under high pressure to

form a thin, transparent pellet.

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such

as a Perkin-Elmer 337.

Data Acquisition: The infrared spectrum is recorded over the appropriate wavenumber range

(typically 4000-400 cm-1). The resulting spectrum shows the absorption of infrared radiation

by the sample as a function of wavenumber.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound like ethyl 6-bromo-1H-indole-3-carboxylate.
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General Workflow for Spectroscopic Characterization
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Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.

To cite this document: BenchChem. [Spectroscopic Data and Characterization of Ethyl 6-
Bromo-1H-indole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008564#ethyl-6-bromo-1h-indole-3-carboxylate-
spectroscopic-data]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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